molecular formula C14H25O4- B3048889 (Dodecyloxy)(oxo)acetate CAS No. 185043-26-9

(Dodecyloxy)(oxo)acetate

Cat. No. B3048889
CAS RN: 185043-26-9
M. Wt: 257.35 g/mol
InChI Key: WQTUTNVIOPLRQC-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(Dodecyloxy)(oxo)acetate, also known as DOA, is a chemical compound that has recently gained attention in the scientific community due to its potential applications in various fields. DOA is a white crystalline solid that is soluble in organic solvents such as ethanol and chloroform.

Mechanism of Action

The mechanism of action of (Dodecyloxy)(oxo)acetate is not fully understood, but it is believed to interact with cell membranes and alter their properties. (Dodecyloxy)(oxo)acetate has been found to increase the fluidity of cell membranes, which can affect the function of membrane-bound proteins and enzymes. This property of (Dodecyloxy)(oxo)acetate has been exploited in biotechnology to stabilize proteins and enhance their crystallization.
Biochemical and Physiological Effects:
(Dodecyloxy)(oxo)acetate has been found to have both biochemical and physiological effects. In vitro studies have shown that (Dodecyloxy)(oxo)acetate can increase the activity of certain enzymes, such as lipases and esterases. (Dodecyloxy)(oxo)acetate has also been found to increase the permeability of cell membranes, which can affect the uptake and transport of various molecules. In vivo studies have shown that (Dodecyloxy)(oxo)acetate can have a range of physiological effects, including changes in blood pressure, heart rate, and body temperature.

Advantages and Limitations for Lab Experiments

One of the main advantages of (Dodecyloxy)(oxo)acetate is its ability to alter the properties of cell membranes, which can be useful in a range of lab experiments. (Dodecyloxy)(oxo)acetate has been used to enhance the solubility and stability of proteins, as well as to facilitate the uptake of various molecules into cells. However, (Dodecyloxy)(oxo)acetate also has some limitations, including its potential toxicity and its effects on cell viability.

Future Directions

There are several areas of future research for (Dodecyloxy)(oxo)acetate, including its potential applications in drug delivery, protein stabilization, and materials science. In drug delivery, (Dodecyloxy)(oxo)acetate could be used to enhance the uptake and transport of various drugs across cell membranes. In protein stabilization, (Dodecyloxy)(oxo)acetate could be used to enhance the solubility and stability of various proteins, which could have implications for drug development and biotechnology. In materials science, (Dodecyloxy)(oxo)acetate could be used as a surfactant in the synthesis of various nanoparticles and as a coating agent for various surfaces.
Conclusion:
In conclusion, (Dodecyloxy)(oxo)acetate is a chemical compound that has potential applications in various scientific fields. Its ability to alter the properties of cell membranes makes it a useful tool for a range of lab experiments, including drug delivery, protein stabilization, and materials science. While (Dodecyloxy)(oxo)acetate has some limitations, including its potential toxicity and effects on cell viability, it remains a promising compound for future research.

Scientific Research Applications

(Dodecyloxy)(oxo)acetate has been found to have potential applications in various scientific fields, including materials science, pharmaceuticals, and biotechnology. In materials science, (Dodecyloxy)(oxo)acetate has been used as a surfactant in the synthesis of nanoparticles and as a coating agent for various surfaces. In pharmaceuticals, (Dodecyloxy)(oxo)acetate has been investigated as a potential drug delivery agent due to its ability to cross cell membranes. (Dodecyloxy)(oxo)acetate has also been studied in biotechnology as a tool for protein stabilization and crystallization.

properties

IUPAC Name

2-dodecoxy-2-oxoacetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H26O4/c1-2-3-4-5-6-7-8-9-10-11-12-18-14(17)13(15)16/h2-12H2,1H3,(H,15,16)/p-1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WQTUTNVIOPLRQC-UHFFFAOYSA-M
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCOC(=O)C(=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H25O4-
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70614350
Record name (Dodecyloxy)(oxo)acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70614350
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

257.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(Dodecyloxy)(oxo)acetate

CAS RN

185043-26-9
Record name (Dodecyloxy)(oxo)acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70614350
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(Dodecyloxy)(oxo)acetate
Reactant of Route 2
Reactant of Route 2
(Dodecyloxy)(oxo)acetate
Reactant of Route 3
Reactant of Route 3
(Dodecyloxy)(oxo)acetate
Reactant of Route 4
Reactant of Route 4
(Dodecyloxy)(oxo)acetate
Reactant of Route 5
Reactant of Route 5
(Dodecyloxy)(oxo)acetate
Reactant of Route 6
Reactant of Route 6
(Dodecyloxy)(oxo)acetate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.